Empagliflozin R/S-Furanose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Empagliflozin R/S-Furanose is a synthetic derivative of Empagliflozin, a compound used primarily in the treatment of type II diabetes mellitus. This compound is known for its ability to inhibit the activity of dipeptidyl peptidase 4 (DPP-4) and reduce postprandial glucose levels in healthy subjects . This compound has shown efficacy in lowering blood sugar and hemoglobin A1c levels in patients with type II diabetes mellitus or impaired glucose tolerance .
準備方法
The preparation of Empagliflozin R/S-Furanose involves several synthetic routes and reaction conditions. One of the methods includes the reduction of a compound of formula 14 in the presence of a reducing agent . The process for the preparation of Empagliflozin has been disclosed in various patents, highlighting novel intermediates and improved processes . Industrial production methods often involve the use of high-quality reference standards for accurate results .
化学反応の分析
Empagliflozin R/S-Furanose undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include reducing agents and specific reaction conditions to obtain the desired products . The major products formed from these reactions are typically derivatives of Empagliflozin, which retain the core structure of the compound while exhibiting different functional groups .
科学的研究の応用
Empagliflozin R/S-Furanose has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology and medicine, it is utilized in the research and development of new drugs for the treatment of type II diabetes mellitus . The compound has also shown potential in reducing hospitalizations for heart failure and the number of deaths from cardiovascular causes . Additionally, it is used in the study of nephroprotective effects and the treatment of chronic kidney disease .
作用機序
Empagliflozin R/S-Furanose exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidneys . By preventing glucose reabsorption, the compound increases the amount of glucose excreted in the urine, thereby lowering blood glucose levels . The molecular targets and pathways involved include the inhibition of NHE1 (Na+/H+ exchanger 1), which plays a role in cardiomyocyte oxidative stress modulation and myocardial extracellular matrix remodeling .
類似化合物との比較
Empagliflozin R/S-Furanose is unique compared to other similar compounds due to its high selectivity for SGLT2 over SGLT1 . Similar compounds include Canagliflozin and Dapagliflozin, which are also SGLT2 inhibitors used in the treatment of type II diabetes mellitus . this compound has shown a higher selectivity and efficacy in reducing blood glucose levels and improving cardiovascular outcomes .
特性
分子式 |
C23H27ClO7 |
---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
(3R,4R,5R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22?,23+/m0/s1 |
InChIキー |
RAQUDPJZAZMKRD-OMIXLWJZSA-N |
異性体SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)Cl |
正規SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。